A Comprehensive Spectroscopic Guide to N-(3-hydroxy-4-propylphenyl)acetamide: Elucidation and Interpretation
A Comprehensive Spectroscopic Guide to N-(3-hydroxy-4-propylphenyl)acetamide: Elucidation and Interpretation
This technical guide provides an in-depth analysis of the expected spectral data for N-(3-hydroxy-4-propylphenyl)acetamide, a substituted acetanilide derivative of interest to researchers in medicinal chemistry and drug development. Given its structural similarity to well-known compounds such as paracetamol, a thorough understanding of its spectroscopic signature is crucial for synthesis confirmation, quality control, and further investigation.
This document moves beyond a simple data sheet, offering a detailed rationale for the predicted spectral characteristics based on fundamental principles and comparative analysis with analogous structures. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both predicted data and the standard protocols for their acquisition.
Molecular Structure and Spectroscopic Overview
N-(3-hydroxy-4-propylphenyl)acetamide (Molecular Formula: C₁₁H₁₅NO₂, Molecular Weight: 193.24 g/mol ) possesses several key functional groups that will define its spectroscopic fingerprint: a 1,2,4-trisubstituted aromatic ring, a phenolic hydroxyl group (-OH), a secondary amide group (-NH-C=O), a propyl side chain (-CH₂CH₂CH₃), and an acetyl methyl group (-CH₃).[1] Each of these components will give rise to characteristic signals in NMR, IR, and MS analyses, allowing for unambiguous structural confirmation.
Figure 1: Structure of N-(3-hydroxy-4-propylphenyl)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will predict the signals for both ¹H and ¹³C NMR.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).
Causality in Chemical Shifts:
-
Aromatic Protons: The protons on the benzene ring are deshielded and appear at high chemical shifts (δ 6.5-8.0 ppm). Their exact position is influenced by the electronic effects of the substituents. The hydroxyl and acetamido groups are electron-donating, shifting ortho and para protons upfield, while the alkyl group has a weaker donating effect.
-
Amide and Phenolic Protons: The N-H and O-H protons are exchangeable, and their signals are often broad. Their chemical shifts are highly dependent on solvent, concentration, and temperature. The phenolic -OH signal is typically observed between 4-7 ppm, while the amide N-H proton is further deshielded, appearing around 8-10 ppm.[2][3]
-
Alkyl Protons: Protons on the propyl chain and the acetyl methyl group will appear in the upfield region (δ 0.9-2.6 ppm). Protons closer to the aromatic ring (benzylic) will be more deshielded.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
|---|---|---|---|---|
| H (Propyl, -CH₃) | ~0.9 | Triplet (t) | 3H | Coupled to adjacent -CH₂- group. |
| H (Propyl, -CH₂-) | ~1.6 | Sextet | 2H | Coupled to adjacent -CH₃ and -CH₂- groups. |
| H (Propyl, Ar-CH₂-) | ~2.5 | Triplet (t) | 2H | Benzylic position, deshielded by the ring. |
| H (Acetyl, -CH₃) | ~2.0 | Singlet (s) | 3H | No adjacent protons. |
| Ar-H (H-5) | ~6.7 | Doublet (d) | 1H | Ortho to -OH, meta to -NHAc. |
| Ar-H (H-2) | ~7.2 | Doublet (d) | 1H | Ortho to -NHAc, meta to -OH. |
| Ar-H (H-6) | ~7.3 | Doublet of doublets (dd) | 1H | Meta to both -OH and -NHAc. |
| Phenolic OH | ~9.0 | Broad Singlet (br s) | 1H | Exchangeable proton, typical for phenols in DMSO. |
| Amide NH | ~9.6 | Singlet (s) | 1H | Deshielded by carbonyl and ring; typical for secondary amides in DMSO.[4] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
|---|---|---|
| C (Propyl, -CH₃) | ~14 | Standard upfield alkyl carbon. |
| C (Propyl, -CH₂-) | ~23 | Standard alkyl carbon. |
| C (Propyl, Ar-CH₂-) | ~32 | Benzylic carbon, slightly deshielded. |
| C (Acetyl, -CH₃) | ~24 | Acetyl methyl carbon. |
| C (Aromatic, C-5) | ~115 | Shielded by ortho -OH group. |
| C (Aromatic, C-2) | ~118 | Shielded by ortho -NHAc group. |
| C (Aromatic, C-6) | ~121 | Less influenced by substituents. |
| C (Aromatic, C-4) | ~130 | Carbon bearing the propyl group. |
| C (Aromatic, C-1) | ~132 | Carbon bearing the -NHAc group. |
| C (Aromatic, C-3) | ~151 | Carbon bearing the -OH group, strongly deshielded. |
| C (Carbonyl, C=O) | ~168 | Typical chemical shift for an amide carbonyl.[4] |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures reproducibility and data integrity.
-
Sample Preparation: Weigh approximately 10-15 mg of the dried sample into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to slow the exchange rate of -OH and -N-H protons, often resulting in sharper signals than in CDCl₃.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover 0 to 200 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO carbon signal (δ ~39.52 ppm). Integrate the ¹H signals.
Figure 2: Standard workflow for NMR spectral acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The spectrum will be dominated by strong absorptions from the O-H, N-H, and C=O bonds.
Causality in Vibrational Frequencies:
-
O-H and N-H Stretching: The phenolic O-H stretch appears as a very broad band due to extensive hydrogen bonding.[2][5] The N-H stretch of the secondary amide is typically sharper and appears in a similar region.[6]
-
C=O Stretching: The amide carbonyl (Amide I band) gives a very strong, sharp absorption. Its position is lower than that of a ketone due to the resonance donation from the nitrogen atom, which slightly weakens the C=O double bond character.[7][8]
-
N-H Bending: The N-H bend (Amide II band) is also a characteristic and strong absorption.
-
Aromatic Region: C=C stretching vibrations within the aromatic ring appear as a series of absorptions in the 1450-1600 cm⁻¹ region. C-H bending vibrations out of the plane of the ring can also give clues about the substitution pattern.
Table 3: Predicted IR Absorption Data
| Functional Group | Vibration Type | Predicted Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenol O-H | Stretch (H-bonded) | 3400 - 3200 | Strong, Broad |
| Amide N-H | Stretch | 3350 - 3310 | Medium, Sharp |
| Alkyl C-H | Stretch | 2960 - 2850 | Medium-Strong |
| Amide C=O | Stretch (Amide I) | 1660 - 1650 | Strong, Sharp |
| Aromatic C=C | Stretch | 1600, 1580, 1500 | Medium, Sharp |
| Amide N-H | Bend (Amide II) | 1560 - 1540 | Strong |
| Phenol C-O | Stretch | 1260 - 1200 | Strong |
Experimental Protocol for IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Place ~1-2 mg of the finely ground sample into an agate mortar. Add ~100-150 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Mixing: Gently mix the powders with a pestle, then grind firmly for 1-2 minutes to ensure a homogenous mixture and reduce particle size, which minimizes scattering.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.
Predicted Mass Spectrum (Electron Ionization)
Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Causality in Fragmentation:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight, 193.[1] Its stability will determine its abundance.
-
Alpha-Cleavage: The most favorable cleavage often occurs alpha to a heteroatom or functional group. For amides, cleavage of the bond between the carbonyl carbon and the aromatic ring can occur.
-
McLafferty Rearrangement: While less common for this specific structure, it is a characteristic fragmentation for carbonyl compounds with available gamma-hydrogens.
-
Benzylic Cleavage: Cleavage of the bond between the first and second carbon of the propyl chain is favorable due to the formation of a stable benzylic carbocation.
Table 4: Predicted Key Fragments in EI-MS
| m/z Value | Proposed Fragment Identity | Rationale for Formation |
|---|---|---|
| 193 | [M]⁺ | Molecular Ion |
| 150 | [M - C₃H₇]⁺ | Loss of the propyl group via benzylic cleavage. |
| 135 | [HOC₆H₃(C₃H₇)NH]⁺ | Loss of ketene (CH₂=C=O) from the molecular ion. |
| 109 | [HOC₆H₄NH₂]⁺ | Cleavage of the amide C-N bond with H-transfer. |
| 43 | [CH₃CO]⁺ | Acylium ion, a very common fragment from acetyl groups. |
Figure 3: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (typically in a solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: Ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and definitive method for the structural characterization of N-(3-hydroxy-4-propylphenyl)acetamide. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, including the critical phenolic hydroxyl and secondary amide moieties. Finally, Mass Spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The predicted data and protocols outlined in this guide serve as an authoritative benchmark for researchers engaged in the synthesis and analysis of this compound and its derivatives, ensuring high standards of scientific integrity and experimental success.
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